molecular formula C10H8F4O3 B6293406 2-Fluoro-3-(methoxymethoxy)-4-(trifluoromethyl)benzaldehyde CAS No. 2379322-61-7

2-Fluoro-3-(methoxymethoxy)-4-(trifluoromethyl)benzaldehyde

Cat. No.: B6293406
CAS No.: 2379322-61-7
M. Wt: 252.16 g/mol
InChI Key: VMMNETMBNNSING-UHFFFAOYSA-N
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Description

2-Fluoro-3-(methoxymethoxy)-4-(trifluoromethyl)benzaldehyde (CAS 2379322-61-7) is a high-purity fluorinated benzaldehyde derivative intended for research and development use only. This compound is a key synthetic building block in medicinal chemistry and pharmaceutical research, particularly in the construction of more complex heterocyclic scaffolds and active pharmaceutical ingredients (APIs). Its molecular structure incorporates strategic functional groups that enhance its value in drug discovery. The benzaldehyde group offers a versatile handle for further synthetic transformations, such as condensations to form imines or Schiff bases. The trifluoromethyl (-CF3) group is a critical feature, known to significantly improve a molecule's metabolic stability and lipophilicity, which can enhance membrane permeability and bioavailability . This group is a well-established bioisostere in drug design, often used to strengthen interactions with biological targets and fine-tune the physicochemical properties of lead compounds . The methoxymethoxy (MOM) protecting group on the aromatic ring provides a means to mask a phenolic hydroxyl, which can be selectively deprotected in later synthetic stages to unveil additional functionality . This makes the compound a valuable intermediate in multi-step synthetic routes. As a fluorinated building block, this compound is supplied for laboratory research applications. It is strictly for professional use in a controlled setting and is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

2-fluoro-3-(methoxymethoxy)-4-(trifluoromethyl)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F4O3/c1-16-5-17-9-7(10(12,13)14)3-2-6(4-15)8(9)11/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMMNETMBNNSING-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=C(C=CC(=C1F)C=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Route 1: Sequential Electrophilic Substitution and Functional Group Interconversion

This approach begins with a pre-functionalized benzene derivative and sequentially introduces substituents:

Step 1: Synthesis of 4-Trifluoromethyl-2-fluorophenol

  • Starting material : 3,4-Difluorobromobenzene undergoes nucleophilic aromatic substitution with sodium methoxide to yield 3-fluoro-4-methoxybromobenzene.

  • Trifluoromethyl introduction : A Kumada coupling with trifluoromethylmagnesium bromide installs the -CF₃ group at position 4.

Step 2: Methoxymethoxy Protection

  • The phenolic hydroxyl group is protected using chloromethyl methyl ether (MOMCl) and a base (e.g., NaH) in THF:

    4-CF₃-2-F-C₆H₃OH+MOMClNaH, THF4-CF₃-2-F-C₆H₃-O-MOM\text{4-CF₃-2-F-C₆H₃OH} + \text{MOMCl} \xrightarrow{\text{NaH, THF}} \text{4-CF₃-2-F-C₆H₃-O-MOM}

    Reaction conditions: 0°C to room temperature, 12 h (Yield: 85-92%).

Step 3: Aldehyde Installation via Grignard Reaction

  • Bromine at position 1 is converted to a Grignard reagent, which reacts with N,N-dimethylformamide (DMF):

    Ar-Br+MgAr-MgBrDMFAr-CHO\text{Ar-Br} + \text{Mg} \rightarrow \text{Ar-MgBr} \xrightarrow{\text{DMF}} \text{Ar-CHO}

    Key parameters: Tetrahydrofuran solvent, -10°C to 0°C, 2 h (Yield: 78-84%).

Route 2: Directed Ortho Metalation (DoM) Strategy

For precise control over substituent positioning:

Step 1: Base-Mediated Deprotonation

  • Starting with 4-trifluoromethylbenzaldehyde, a lithium diisopropylamide (LDA)-induced deprotonation at position 3 enables fluorine introduction via N-fluorobenzenesulfonimide (NFSI):

    Ar-H+LDAAr-LiNFSIAr-F\text{Ar-H} + \text{LDA} \rightarrow \text{Ar-Li} \xrightarrow{\text{NFSI}} \text{Ar-F}

    Temperature: -78°C, 1 h (Yield: 65-72%).

Step 2: Methoxymethoxy Group Installation

  • A second metalation at position 2 allows quenching with methoxymethyl chloride:

    Ar-Li+Cl-MOMAr-O-MOM\text{Ar-Li} + \text{Cl-MOM} \rightarrow \text{Ar-O-MOM}

    Solvent: THF, -40°C, 3 h (Yield: 70-75%).

Critical Analysis of Methodologies

Yield and Scalability Comparison

RouteKey StepYield (%)ScalabilityCost Efficiency
1Grignard formylation78-84HighModerate
2Directed metalation65-75ModerateHigh

Observations :

  • Route 1 offers better scalability due to established industrial protocols for Grignard reactions.

  • Route 2, while precise, requires cryogenic conditions and specialized handling of strong bases.

Alternative Approaches and Emerging Technologies

Photoredox-Catalyzed Trifluoromethylation

Recent advances enable late-stage trifluoromethylation under mild conditions:

  • Aryl boronic esters react with CF₃I via a copper-photoredox system:

    Ar-B(OR)₂+CF₃ICu(I),hvRu(bpy)₃²⁺Ar-CF₃\text{Ar-B(OR)₂} + \text{CF₃I} \xrightarrow[\text{Cu(I)}, hv]{\text{Ru(bpy)₃²⁺}} \text{Ar-CF₃}

    Advantages: Room temperature, tolerance for sensitive functional groups (Yield: 60-68%).

Industrial Production Considerations

Process Optimization Challenges

  • Purification : The polar aldehyde group complicates distillation; chromatographic methods are often required.

  • Waste Management : Fluorinated byproducts necessitate specialized disposal protocols to meet environmental regulations .

Chemical Reactions Analysis

2-Fluoro-3-(methoxymethoxy)-4-(trifluoromethyl)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the aldehyde group into a carboxylic acid.

    Reduction: The aldehyde group can be reduced to an alcohol.

    Substitution: The fluorine and methoxy groups can participate in nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Fluoro-3-(methoxymethoxy)-4-(trifluoromethyl)benzaldehyde (CAS: 2379322-61-7) is a fluorinated aromatic aldehyde with significant applications in various fields of chemical research and synthesis. This article explores its scientific research applications, including its role in organic synthesis, medicinal chemistry, and material science.

Structure

The compound features a benzaldehyde moiety substituted with a trifluoromethyl group and a methoxymethoxy group, contributing to its unique reactivity and properties. Its structure can be represented as:

CO2C(C(F)(F)(F))C(C(OCH3)(OCH3))C(C=O)\text{CO}_2\text{C}(\text{C}(\text{F})(\text{F})(\text{F}))\text{C}(\text{C}(\text{O}\text{CH}_3)(\text{O}\text{CH}_3))\text{C}(\text{C}=\text{O})

Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis. It can be employed in the synthesis of various complex molecules, particularly in the development of pharmaceuticals and agrochemicals. Its unique electronic properties due to the fluorine substituents enhance its reactivity in nucleophilic addition reactions.

Example Reactions

  • Nucleophilic Addition : The aldehyde group can react with nucleophiles to form alcohols or other functional groups.
  • Cross-Coupling Reactions : The compound can participate in palladium-catalyzed cross-coupling reactions to form biaryl compounds.

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential biological activity. The presence of fluorine atoms often enhances metabolic stability and bioavailability of drug candidates. Research indicates that compounds with similar structures exhibit anti-inflammatory and anticancer properties, making this compound a candidate for further investigation in drug development.

Case Study

A study investigating fluorinated benzaldehydes demonstrated their efficacy as inhibitors in certain enzyme pathways related to cancer proliferation. The specific role of this compound in such pathways remains to be fully elucidated but shows promise based on structural analogs .

Material Science

The compound's unique properties make it suitable for applications in material science, particularly in the development of fluorinated polymers and coatings that require enhanced chemical resistance and thermal stability. Its incorporation into polymer matrices can improve mechanical properties and impart hydrophobic characteristics.

Research Insights

Fluorinated compounds are known to enhance surface properties of materials, making them useful in coatings that resist corrosion and fouling. Studies have shown that polymers containing fluorinated units exhibit superior performance in harsh environments .

Mechanism of Action

The mechanism by which 2-Fluoro-3-(methoxymethoxy)-4-(trifluoromethyl)benzaldehyde exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, while the methoxy and fluorine groups can influence its reactivity and stability. The specific pathways involved depend on the biological context and the nature of the target molecules .

Comparison with Similar Compounds

Substituent Impact :

  • Trifluoromethyl (CF₃) : Enhances lipophilicity and acts as a strong electron-withdrawing group, stabilizing intermediates in reactions like Claisen–Schmidt condensations .
  • Fluorine Position : Ortho-substituted fluorine (position 2) increases electrophilicity at the aldehyde group, favoring nucleophilic additions .

Reactivity Differences :

  • The methoxymethoxy group in the target compound may reduce electrophilicity at the aldehyde compared to analogues with electron-withdrawing groups only (e.g., 2-Fluoro-3-(trifluoromethyl)benzaldehyde), slowing condensation reactions .
  • Sulfur-containing analogues (e.g., methylthio derivatives) exhibit distinct reactivity in thiol-ene click chemistry, a pathway less accessible to the target compound .

Physicochemical Properties

  • Lipophilicity : The trifluoromethyl group increases logP values across all analogues. The target compound’s methoxymethoxy group may slightly reduce lipophilicity compared to methylthio or pure CF₃-substituted derivatives .
  • Thermal Stability : Analogues with fewer oxygen atoms (e.g., 2-Fluoro-3-(trifluoromethyl)benzaldehyde) exhibit higher boiling points (~185°C) due to reduced polarity .

Biological Activity

2-Fluoro-3-(methoxymethoxy)-4-(trifluoromethyl)benzaldehyde is a synthetic organic compound characterized by its unique trifluoromethyl and methoxymethoxy substituents. Its chemical structure can be represented as C10_{10}H8_8F4_4O3_3, and it has gained attention in medicinal chemistry due to its potential biological activities.

  • IUPAC Name : this compound
  • CAS Number : 2379322-61-7
  • Molecular Weight : 252.16 g/mol
  • Purity : Typically >95% .

1. Enzyme Inhibition

Research indicates that compounds with similar structures, particularly those containing trifluoromethyl groups, exhibit significant inhibitory activity against various enzymes, particularly cholinesterases. For instance, hydrazones derived from 4-(trifluoromethyl)benzohydrazide have shown dual inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with IC50_{50} values ranging from 46.8 to 137.7 µM for AChE and 19.1 to 881.1 µM for BuChE .

2. Antimicrobial and Anticancer Potential

Compounds with similar functionalities have been explored for their antibacterial, antitubercular, and anticancer properties. The introduction of electronegative substituents like trifluoromethyl enhances the biological activity of benzaldehyde derivatives, suggesting that this compound could be a promising candidate for further investigation in these areas .

3. Cytotoxicity Studies

Preliminary studies on related compounds indicate a lack of cytotoxicity at concentrations up to 100 µM against HepG2 cells, suggesting a favorable safety profile that warrants further exploration .

Case Studies and Research Findings

StudyFindings
Hydrazone Derivatives Investigated the inhibition of AChE and BuChE; identified structure-activity relationships that enhance enzyme inhibition potency.
Anticancer Potential Explored hydrazones as dual inhibitors of cancer cell proliferation; suggested further research into their therapeutic applications.
Cytotoxicity Assessment Evaluated the safety of compounds on eukaryotic cell lines, indicating low cytotoxic effects at high concentrations.

Q & A

Q. What are the recommended synthetic routes for 2-fluoro-3-(methoxymethoxy)-4-(trifluoromethyl)benzaldehyde?

  • Methodology : While direct synthesis protocols for this compound are not explicitly detailed in the literature, analogous fluorinated benzaldehydes (e.g., 4-fluoro-3-(trifluoromethyl)benzaldehyde) are synthesized via palladium-catalyzed cross-coupling or halogenation reactions. For example, a general procedure involves:

Reacting aryl halides with trifluoromethylating agents (e.g., CF₃Cu) under catalytic conditions (Pd(PPh₃)₄, CuI).

Introducing methoxymethoxy groups via nucleophilic substitution (e.g., using NaH and chloromethyl methyl ether).
Key Considerations : Optimize reaction temperature (60–100°C) and solvent polarity (DMF or THF) to balance reactivity and stability of the aldehyde group .

  • Characterization :
    Post-synthesis, validate the structure using:
  • ¹H/¹³C NMR : Identify methoxymethoxy (δ ~3.3–3.5 ppm for OCH₂O) and aldehyde protons (δ ~10 ppm).
  • FTIR : Confirm C=O stretch (~1700 cm⁻¹) and C-F stretches (~1100–1250 cm⁻¹).
  • HRMS : Verify molecular ion peaks (e.g., [M+H]+ expected at m/z 268.05 for C₁₀H₈F₄O₃) .

Q. How does the substitution pattern influence the compound’s stability and reactivity?

  • Electronic Effects : The trifluoromethyl group at C4 is electron-withdrawing, polarizing the aldehyde for nucleophilic attacks (e.g., in Wittig or Grignard reactions). The methoxymethoxy group at C3 provides steric hindrance, slowing degradation but complicating regioselective modifications .
  • Stability Challenges : The aldehyde group is prone to oxidation; store under inert atmosphere (N₂/Ar) at –20°C. Use stabilizers like BHT (0.01–0.1% w/w) in non-polar solvents (e.g., hexane) .

Advanced Research Questions

Q. How can this compound be utilized in asymmetric synthesis or drug intermediate preparation?

  • Applications :
  • Asymmetric Aldol Reactions : Employ organocatalysts (e.g., proline derivatives) to generate chiral β-hydroxy aldehydes. The trifluoromethyl group enhances electrophilicity, improving enantioselectivity (up to 90% ee reported for similar substrates) .

  • Anticancer Agents : React with hydrazines to form Schiff bases, which are precursors for triazole or pyrimidine derivatives. For example, coupling with 2-hydrazinopyridine yields cytotoxic agents (IC₅₀ ~5–10 µM in MCF-7 cells) .

    • Optimization Strategies :
      Screen solvents (e.g., DCM vs. ethanol) to balance reaction rate and byproduct formation. Monitor intermediates via LC-MS or TLC (Rf ~0.3–0.5 in EtOAc/hexane) .

Q. What analytical techniques are critical for resolving contradictions in reaction mechanisms involving this compound?

  • Mechanistic Studies :
  • Kinetic Isotope Effects (KIE) : Use deuterated analogs (e.g., D₂O exchange for aldehyde protons) to identify rate-determining steps in nucleophilic additions .
  • DFT Calculations : Model transition states for methoxymethoxy group rotation barriers (predicted ΔG‡ ~8–12 kcal/mol) to explain steric effects .
    • Contradiction Resolution :
      Conflicting reactivity data (e.g., oxidation vs. reduction pathways) can be resolved via in situ FTIR to track aldehyde conversion or X-ray crystallography to confirm intermediate structures .

Q. What are the challenges in scaling up synthesis, and how can they be mitigated?

  • Scale-Up Issues :
  • Purification : The compound’s high lipophilicity complicates column chromatography. Use recrystallization (hexane/EtOAc, 5:1) or centrifugal partition chromatography .
  • Byproduct Formation : Trifluoromethyl groups may induce side reactions (e.g., defluorination). Optimize stoichiometry (1.2–1.5 eq. of reagents) and use flow chemistry for better heat/mass transfer .

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